molecular formula C7H16ClN B3034724 3,3-Dimethylcyclopentan-1-amine hydrochloride CAS No. 212382-62-2

3,3-Dimethylcyclopentan-1-amine hydrochloride

Cat. No.: B3034724
CAS No.: 212382-62-2
M. Wt: 149.66 g/mol
InChI Key: HUWKTDJSIIOXTB-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentan-1-amine hydrochloride (3,3-DMCPH) is a synthetic compound that is commonly used in scientific research. It has a wide range of applications in biochemical and physiological studies and has been used in a number of different laboratory experiments.

Scientific Research Applications

  • Synthetic Methodology in Pharmaceutical Development :

    • Ramsubhag et al. (2016) explored the synthesis of "neoprofen", a rigidified analogue of ibuprofen. This study highlighted the use of neopentylenes, including 3,3-Dimethylcyclopentan-1-amine, in altering the three-dimensional topology of pharmaceutical substances to create distinct molecular pharmacologies (Ramsubhag et al., 2016).
  • Preparation of Dimethyl Derivatives for Biological Activity Research :

    • Jabłońska et al. (2018) focused on the separation and determination of three dimethyl derivatives of electrostatically stabilized silanates by capillary isotachophoresis. This research contributes to a broader understanding of the biological activity of hypercoordinated compounds (Jabłońska et al., 2018).
  • Chemical Synthesis and Application in Cancer Research :

    • Pettit et al. (2003) reported on the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, focusing on their potential as antineoplastic agents. This research is significant for its exploration of novel compounds in cancer therapy (Pettit et al., 2003).
  • Chemical Analysis and Pharmaceutical Applications :

    • Gopalakrishnan and Devi (2016) developed a method for the determination of secondary and tertiary amines in hydrochloride salt form of drug substances using headspace gas chromatography. This method is valuable for pharmaceutical analysis and quality control (Gopalakrishnan & Devi, 2016).
  • Development of Novel Ligands and Catalysis :

    • Yap et al. (2014) synthesized a novel amine ligand for use in asymmetric hydrophosphination reactions. This research contributes to the field of organic synthesis and the development of new catalytic methods (Yap et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Properties

IUPAC Name

3,3-dimethylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2)4-3-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKTDJSIIOXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212382-62-2
Record name 3,3-dimethylcyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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